molecular formula C9H12FN B13660663 4-Fluoro-2-isobutylpyridine

4-Fluoro-2-isobutylpyridine

Cat. No.: B13660663
M. Wt: 153.20 g/mol
InChI Key: TXGNCQXUBHUKKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isobutylpyridine can be achieved through various methods. One common approach involves the fluorination of 2-isobutylpyridine using a fluorinating agent such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) . This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of specialized fluorinating reagents and catalysts to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, followed by selective fluorination and purification .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

4-Fluoro-2-isobutylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isobutylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in the biological activity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-isobutylpyridine: Another fluorinated pyridine with similar properties but different substitution patterns.

    4-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.

    2,4,6-Trimethylpyridine: A non-fluorinated pyridine with multiple methyl groups

Uniqueness

4-Fluoro-2-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

4-fluoro-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

TXGNCQXUBHUKKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)F

Origin of Product

United States

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